4-(2-氯苯氧基)苯甲酸

描述

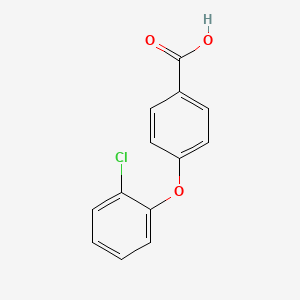

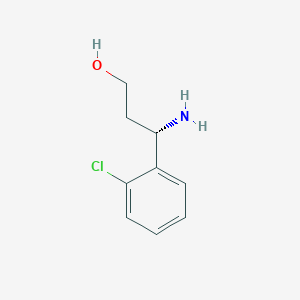

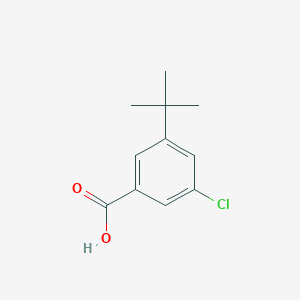

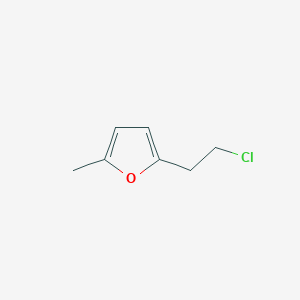

4-(2-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9ClO3 . It has an average mass of 248.662 Da and a monoisotopic mass of 248.024017 Da .

Synthesis Analysis

The synthesis of 4-(2-chlorophenoxy)benzoic acid can be achieved through various methods. One such method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant, under the catalytic reaction of polyethylene glycol (PEG)-400 . Another method involves the use of diphenyl ether and dichloromethane in a reactor, followed by the addition of an anhydrous aluminum trichloride solution .Molecular Structure Analysis

The molecular structure of 4-(2-chlorophenoxy)benzoic acid consists of a benzoic acid group attached to a chlorophenoxy group . The exact structure can be viewed in 3D on various chemical databases .科学研究应用

有机污染物的氧化降解

重铬酸盐诱导的过氧化氢活化:研究表明,重铬酸盐可以激活过氧化氢,用于水中有机污染物的氧化降解,包括 4-氯苯酚等化合物。此过程在广泛的 pH 范围内有效,在处理含有难降解有机化合物的重铬酸盐污染废水时特别有用 (Bokare & Choi, 2010)。

基于 Cr(III)/Cr(VI) 氧化还原循环的高级氧化工艺:另一项研究探索了使用 Cr(III)/Cr(VI) 氧化还原循环对 4-氯苯酚等有机污染物进行氧化降解,表明了一种多功能且可重复使用的先进氧化工艺 (Bokare & Choi, 2011)。

降解过程中速率参数估计

- 紫外线和有机氧化剂降解:使用有机氧化剂和紫外线辐射降解 4-氯苯酚的研究提供了对这些过程的速率参数和反应动力学的见解。这些信息对于理解和优化类似化合物的降解至关重要 (Sharma, Mukhopadhyay, & Murthy, 2012)。

光催化水净化

- 近紫外线照射的二氧化钛悬浮液:一项研究证明了使用近紫外线和二氧化钛悬浮液氧化各种溶质,包括 4-氯苯酚。该方法有效地矿化了这些化合物,突出了其在水净化中的潜力 (Matthews, 1990)。

新型荧光探针的开发

- 活性氧的检测:研究已经导致了可以有选择性地检测活性氧的新型荧光探针的开发。这包括合成 2-[6-(4'-羟基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸及其衍生物,为生物和化学应用提供了工具 (Setsukinai 等人,2003 年)。

除草剂检测分析技术

- 原位酯化和色谱法:已经开发了在水中分析氯苯氧基酸除草剂的技术,利用了原位酯化和色谱法。这包括检测 4-(4-氯-2-甲基苯氧基)和 4-(2,4-二氯苯氧基)丁酸等化合物的快速高效分析方法 (Catalina 等人,2000 年)。

双金属氧化降解过程

- 用于 4-氯苯酚降解的 Al-Fe/O2 工艺:双金属 Al-Fe/O2 工艺已显示出在水溶液中降解 4-氯苯酚的功效。该方法涉及原位生成过氧化氢,并且在常温和常压下有效,为污染物降解提供了可行的解决方案 (Liu, Fan, & Ma, 2014)。

光分解研究

- 氯苯甲酸的光分解:对氯苯甲酸(包括 4-氯苯甲酸)进行紫外线照射的研究揭示了光分解的潜力,用羟基和氢取代氯。这一过程对于了解这些化合物在环境条件下的行为非常重要 (Crosby & Leitis, 1969)。

微生物降解

- 黑曲霉降解:研究表明,黑曲霉可以降解苯氧乙酸和苯甲酸的氯代衍生物,包括 4-氯苯酚和 4-氯苯甲酸。这种微生物降解对于了解这些化合物的环境归宿至关重要 (Shailubhai 等人,1983 年)。

作用机制

Target of Action

The primary target of 4-(2-chlorophenoxy)benzoic Acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .

Mode of Action

4-(2-chlorophenoxy)benzoic Acid acts as a cell penetrant, potent, and selective inhibitor of TRPM4 . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .

Result of Action

The inhibition of TRPM4 by 4-(2-chlorophenoxy)benzoic Acid can lead to changes in calcium homeostasis within cells . This could potentially affect various cellular processes, including cell proliferation, apoptosis, and signal transduction. The compound has been shown to rescue the functional expression of mutant A432T TRPM4 in cells , suggesting potential therapeutic applications.

Action Environment

The efficacy of 4-(2-chlorophenoxy)benzoic Acid can be influenced by various environmental factors. For instance, the compound’s inhibitory efficacy on TMEM206 is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment .

生化分析

Cellular Effects

Research has shown that 4-(2-chlorophenoxy)benzoic Acid does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that it may have a role in influencing cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It has been found to inhibit TMEM206 mediated currents , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-(2-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCATMWWLOULMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390617 | |

| Record name | 4-(2-chlorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-16-9 | |

| Record name | 4-(2-chlorophenoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)

![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)